molecular formula C7H11NO B13523699 (1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol

(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol

Cat. No.: B13523699
M. Wt: 125.17 g/mol
InChI Key: PMKXQKXXIDQEAG-LURJTMIESA-N
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Description

(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The compound also features a hydroxyl group (-OH) attached to an ethan-1-ol chain, making it an alcohol. The stereochemistry of the compound is denoted by the (1s) configuration, indicating the spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrole with an appropriate aldehyde or ketone under reducing conditions. The reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the carbonyl group to a hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents may be used to enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different alcohols or hydrocarbons using reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Secondary alcohols, hydrocarbons

    Substitution: Alkyl halides

Scientific Research Applications

(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol depends on its specific application and target. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    (1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    (1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

    (1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ether: Similar structure but with an ether group instead of a hydroxyl group.

Uniqueness

(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both a pyrrole ring and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(1S)-1-(1-methylpyrrol-2-yl)ethanol

InChI

InChI=1S/C7H11NO/c1-6(9)7-4-3-5-8(7)2/h3-6,9H,1-2H3/t6-/m0/s1

InChI Key

PMKXQKXXIDQEAG-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=CN1C)O

Canonical SMILES

CC(C1=CC=CN1C)O

Origin of Product

United States

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